molecular formula C24H28O8 B15241028 7-O-AcetylbinankadsurinA

7-O-AcetylbinankadsurinA

Cat. No.: B15241028
M. Wt: 444.5 g/mol
InChI Key: FQRABLUDNBDAFZ-UHFFFAOYSA-N
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Description

7-O-AcetylbinankadsurinA is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of binankadsurin, a natural product isolated from certain plant species. The compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-AcetylbinankadsurinA typically involves the acetylation of binankadsurin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of binankadsurin from plant sources followed by chemical modification. The use of advanced chromatographic techniques ensures the isolation of high-purity compounds suitable for further chemical reactions.

Chemical Reactions Analysis

Types of Reactions

7-O-AcetylbinankadsurinA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-O-AcetylbinankadsurinA involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Binankadsurin: The parent compound from which 7-O-AcetylbinankadsurinA is derived.

    Apigenin-7-O-glucoside: A similar compound with known biological activities.

    Luteolin-7-O-glucoside: Another related compound with potential therapeutic effects.

Uniqueness

This compound is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its biological activity and stability compared to its parent compound, binankadsurin.

Properties

Molecular Formula

C24H28O8

Molecular Weight

444.5 g/mol

IUPAC Name

(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate

InChI

InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)22(28-5)20(26)18(14)19-15(21(12(11)2)32-13(3)25)9-17-23(24(19)29-6)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3

InChI Key

FQRABLUDNBDAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)O)OC)OC

Origin of Product

United States

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